1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone
Description
1-(4-Fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone is a triazole-thioether hybrid compound characterized by a fluorophenyl ketone core linked to a 1,2,4-triazole moiety substituted with a methyl group and a pyridin-3-yl ring. Its molecular formula is C₁₇H₁₃FN₄OS, with a molecular weight of 348.38 g/mol. The compound exhibits structural versatility, with the fluorine atom enhancing metabolic stability and the pyridine ring contributing to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4OS/c1-21-15(12-3-2-8-18-9-12)19-20-16(21)23-10-14(22)11-4-6-13(17)7-5-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHHJNOVSODYRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cell lines, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C16H13FN4OS, with a molecular weight of 328.4 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.
Biological Activity Overview
The biological activities of 1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone have been explored in various studies. Notably, compounds containing the triazole moiety have been linked to significant anticancer properties.
Anticancer Activity
Research indicates that derivatives of triazole exhibit selective cytotoxicity towards cancer cell lines. For instance:
- Cell Lines Tested : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay.
| Cell Line | IC50 Value (µM) | Selectivity |
|---|---|---|
| IGR39 (Melanoma) | 15.6 | High |
| MDA-MB-231 (Breast) | 22.3 | Moderate |
| Panc-1 (Pancreatic) | 30.5 | Low |
The results showed that the compound displayed the highest cytotoxicity against the melanoma cell line, suggesting a potential for targeted cancer therapy .
The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell proliferation and migration. The presence of sulfur in the triazole structure enhances its interaction with biological targets, potentially leading to increased potency compared to non-sulfur-containing analogs .
Antimicrobial Activity
In addition to anticancer properties, compounds similar to 1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone have demonstrated antimicrobial effects against various pathogens. Studies indicate that triazole derivatives can exhibit significant activity against bacterial and fungal strains.
Case Studies
- Fungal Infections : A study evaluated the efficacy of triazole derivatives against Candida species and demonstrated a minimum inhibitory concentration (MIC) range from 0.5 to 8 µg/mL.
- Bacterial Infections : Another investigation reported that certain triazole compounds exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus with MIC values below 16 µg/mL.
Comparison with Similar Compounds
Halogenated Phenyl Derivatives
- 1-(4-Chlorophenyl)-2-[(5-(quinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio]ethanone (5j): Replacing fluorine with chlorine reduces anticancer activity. For example, 5j showed lower cytotoxicity (cell viability ~40%) against glioblastoma U-87 cells compared to the fluorinated analogue (19.6% viability) .
- 1-(2-Bromophenyl) Analogue (5k) :
Bromine substitution further diminishes activity (cell viability >50%), likely due to increased steric hindrance and metabolic instability .
Pyridine vs. Other Heterocycles
- 2-((4-(4-Ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone (CAS 477331-51-4): Substituting the methyl group with ethoxy enhances hydrophobicity but reduces antifungal potency (MIC >62.5 μg/mL against Pseudomonas aeruginosa) compared to methyl-substituted derivatives .
- Thiophene-Linked Triazoles :
Compounds like 4-(4-fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione exhibit moderate antimicrobial activity (MIC = 62.5 μg/mL) but lack the pyridine ring’s electronic effects, leading to weaker target binding .
Anticancer Activity
- The fluorinated compound 21 (1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone) demonstrated superior activity against glioblastoma U-87 cells (IC₅₀ = 8.2 μM) compared to chlorophenyl (IC₅₀ = 18.4 μM) and methoxyphenyl (IC₅₀ = 24.7 μM) analogues. Fluorine’s electronegativity and small size optimize receptor interactions and metabolic resistance .
- Indolyl-3-ethanone-α-thioethers: Non-triazole derivatives like 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone showed higher antimalarial activity (pIC₅₀ = 8.21) but lacked specificity for cancer cells .
Antifungal and Antimicrobial Activity
- Benzimidazole-1,2,4-triazole Hybrids (e.g., 5w) :
These compounds inhibit ergosterol biosynthesis (MIC = 1.56 μg/mL against Candida albicans) but exhibit higher toxicity (LD₅₀ = 120 mg/kg) compared to the fluorophenyl-pyridinyl triazole (LD₅₀ >200 mg/kg) . - S-Substituted Triazol-3-thiols: Derivatives like 1-(4-methoxyphenyl)-2-[(4-ethyl-5-((3-pyridinyl)-1,2,4-triazol-5-yl)thio)methyl)thio]ethanone showed potent activity against P. aeruginosa (MIC = 31.25 μg/mL), but the fluorophenyl analogue’s broader spectrum includes antifungal and anticancer targets .
Tabulated Comparison of Key Compounds
Q & A
Q. What are the standard protocols for synthesizing 1-(4-fluorophenyl)-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]ethanone?
- Methodological Answer : The synthesis typically involves a multi-step approach: (i) Formation of the triazole ring via cyclization of thiosemicarbazide precursors under reflux conditions. (ii) Introduction of the thioether linkage by reacting a 4-fluorophenyl ethanone derivative with the triazole-thiol intermediate in anhydrous DMF, using a base like K₂CO₃ to facilitate nucleophilic substitution . (iii) Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Key parameters: Nitrogen atmosphere to prevent oxidation, reaction temperatures maintained at 60–80°C, and monitoring via TLC .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and structural integrity. For example, the fluorophenyl proton signals appear as doublets (δ 7.2–8.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS or EI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 327.4) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol-ethanone coupling efficiency .
- Solvent Optimization : Replace DMF with DMSO for higher polarity, improving solubility of intermediates .
- Temperature Control : Gradual heating (ramp to 80°C over 2 hours) minimizes side reactions like triazole ring decomposition .
- Post-Synthesis Quenching : Acidic workup (1M HCl) to neutralize excess base and prevent thioether oxidation .
Q. What biological targets or mechanisms are associated with this compound?
- Methodological Answer :
- Enzyme Inhibition : Screen against 5-lipoxygenase (5-LOX) using fluorescence-based assays (IC₅₀ determination) due to structural similarity to triazole-thioether inhibitors .
- Receptor Binding : Radioligand displacement assays (e.g., for GABAₐ or serotonin receptors) to evaluate affinity, guided by docking studies highlighting interactions with hydrophobic receptor pockets .
- Antimicrobial Activity : Broth microdilution assays (MIC values) against S. aureus and E. coli, with controls for solvent effects .
Q. How can contradictions in reported bioactivity data be resolved?
- Methodological Answer :
- Replicate Studies : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Parameter Harmonization : Control cell line passage numbers (e.g., HepG2 < passage 20), serum concentration (10% FBS), and incubation times (48–72 hours) .
- Meta-Analysis : Compare logP values and substituent effects across analogs; e.g., fluorophenyl groups enhance membrane permeability versus chlorophenyl derivatives .
Q. What computational strategies support its application in drug design?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with 5-LOX (PDB ID: 3V99). Focus on triazole-thioether binding to the catalytic Fe²⁺ site .
- ADMET Prediction : SwissADME for bioavailability (Lipinski’s Rule of 5 compliance) and admetSAR for toxicity (e.g., hepatotoxicity risk) .
- QSAR Modeling : Develop regression models using descriptors like polar surface area (PSA) and H-bond acceptors to correlate structure with IC₅₀ values .
Q. How should stability and storage conditions be managed?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C; store at 4°C in amber vials to prevent photodegradation .
- Moisture Sensitivity : Karl Fischer titration to monitor water content (<0.1%); desiccate with silica gel .
- Solution Stability : Prepare stock solutions in DMSO (10 mM), aliquot, and store at -80°C (<6 months) .
Q. What in vitro assays are suitable for evaluating cytotoxicity?
- Methodological Answer :
- MTT/PrestoBlue Assays : Treat HeLa or HEK293 cells (24–72 hours), normalize to vehicle controls, and calculate CC₅₀ using nonlinear regression .
- ROS Detection : DCFH-DA fluorescence in SH-SY5Y cells to assess oxidative stress induction .
- Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
